molecular formula C30H16 B3048949 Naphthaceno[2,1,12,11-opqra]naphthacene CAS No. 188-42-1

Naphthaceno[2,1,12,11-opqra]naphthacene

Cat. No.: B3048949
CAS No.: 188-42-1
M. Wt: 376.4 g/mol
InChI Key: AHVOGQHPOOFLNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthaceno[2,1,12,11-opqra]naphthacene typically involves the cyclodehydrogenation of suitable precursors. One common method is the oxidative cyclodehydrogenation of hexaphenylbenzene using iron(III) chloride (FeCl₃) as a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods used in research laboratories can be scaled up with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Naphthaceno[2,1,12,11-opqra]naphthacene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions can occur, where hydrogen atoms on the benzene rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of quinones and other oxygenated derivatives.

    Reduction: Formation of partially hydrogenated derivatives.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of Naphthaceno[2,1,12,11-opqra]naphthacene involves its interaction with molecular targets through π-π stacking interactions due to its planar structure. These interactions can influence electron mobility and conductivity, making it useful in electronic and molecular device applications.

Comparison with Similar Compounds

Similar Compounds

    Coronene: Another polycyclic aromatic hydrocarbon with a similar structure but fewer fused benzene rings.

    Perylene: A polycyclic aromatic hydrocarbon with five fused benzene rings.

    Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.

Uniqueness

Naphthaceno[2,1,12,11-opqra]naphthacene is unique due to its extended structure with six fused benzene rings, which imparts high thermal stability, electron mobility, and fluorescence properties. These characteristics make it particularly valuable in advanced electronic and molecular device applications.

Properties

IUPAC Name

octacyclo[15.11.1.14,28.02,15.03,12.06,11.019,24.025,29]triaconta-1,3(12),4,6,8,10,13,15,17,19,21,23,25(29),26,28(30)-pentadecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H16/c1-3-7-23-17(5-1)13-21-15-19-10-12-26-24-8-4-2-6-18(24)14-22-16-20-9-11-25(23)27(21)29(20)30(19)28(22)26/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVOGQHPOOFLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=C5C=CC6=C7C5=C4C(=CC7=CC8=CC=CC=C68)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172134
Record name Naphthaceno(2,1,12,11-opqra)naphthacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188-42-1
Record name Naphthaceno(2,1,12,11-opqra)naphthacene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthaceno(2,1,12,11-opqra)naphthacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthaceno[2,1,12,11-opqra]naphthacene
Reactant of Route 2
Naphthaceno[2,1,12,11-opqra]naphthacene
Reactant of Route 3
Naphthaceno[2,1,12,11-opqra]naphthacene
Reactant of Route 4
Naphthaceno[2,1,12,11-opqra]naphthacene
Reactant of Route 5
Naphthaceno[2,1,12,11-opqra]naphthacene
Reactant of Route 6
Naphthaceno[2,1,12,11-opqra]naphthacene

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